molecular formula C21H27D5O3 B1151932 Leukotriene A4-d5 methyl ester

Leukotriene A4-d5 methyl ester

Cat. No.: B1151932
M. Wt: 337.5
InChI Key: WTKAVFHPLJFCMZ-RIVYOXCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leukotriene A4-d5 (LTA4-d5) methyl ester contains four deuterium atoms at the 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of LTA4 methyl ester by GC- or LC-mass spectrometry. LTA4 is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by 5-lipoxygenase (5-LO), which exhibits both lipoxygenase and LTA4 synthase activities. LTA4 is rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively. LTA4, from leukocytes, is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells. Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis. LTA4 as a free acid is highly unstable. The methyl ester is stable and can be readily hydrolyzed to the free acid as needed.

Properties

Molecular Formula

C21H27D5O3

Molecular Weight

337.5

InChI

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1/i1D3,3D2

InChI Key

WTKAVFHPLJFCMZ-RIVYOXCQSA-N

SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=CC/C=CC=CC=C[C@H]1[C@@H](O1)CCCC(OC)=O

Synonyms

LTA4-d5 methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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